molecular formula C16H15ClINO B3615524 2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide

2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide

Cat. No.: B3615524
M. Wt: 399.65 g/mol
InChI Key: VURCTPDGUGLOFS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group and an iododimethylphenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO/c1-10-8-15(11(2)7-14(10)18)19-16(20)9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURCTPDGUGLOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-iodo-2,5-dimethylphenylacetic acid.

    Amidation Reaction: The 4-chloroaniline is reacted with 4-iodo-2,5-dimethylphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and iododimethylphenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-bromo-2,5-dimethylphenyl)acetamide
  • 2-(4-chlorophenyl)-N-(4-fluoro-2,5-dimethylphenyl)acetamide
  • 2-(4-chlorophenyl)-N-(4-methyl-2,5-dimethylphenyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents may result in distinct chemical and physical properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Reactant of Route 2
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2-(4-chlorophenyl)-N-(4-iodo-2,5-dimethylphenyl)acetamide

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